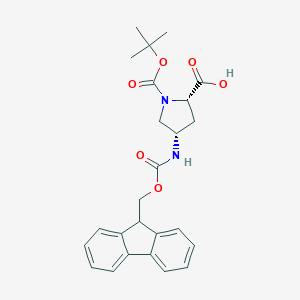

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRTVAIJMUAQR-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373257 | |

| Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174148-03-9 | |

| Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4S)-4-N-Fmoc-amino-1-Boc-L-proline: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of (4S)-4-N-Fmoc-amino-1-Boc-L-proline, a crucial building block for researchers, scientists, and drug development professionals. This document details its chemical structure, stereochemistry, physicochemical properties, and its application in synthetic chemistry, particularly in the realm of peptide synthesis.

Chemical Structure and Stereochemistry

This compound is a derivative of the amino acid L-proline, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino substituent.

Systematic Name (IUPAC): (2S,4S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

CAS Number: 174148-03-9

Molecular Formula: C₂₅H₂₈N₂O₆

Molecular Weight: 452.50 g/mol

The stereochemistry of this molecule is critical to its function. The "L-proline" designation indicates that the stereocenter at the alpha-carbon (C2) has an (S) configuration. The "(4S)" notation specifies the stereochemistry at the 4th carbon of the pyrrolidine ring, where the Fmoc-protected amino group is located. The relative orientation of the carboxyl group at C2 and the amino group at C4 is cis, meaning they are on the same side of the proline ring. This specific stereoisomer is also referred to as N-Boc-cis-4-N-Fmoc-amino-L-proline.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference |

| Appearance | White to off-white powder or crystalline powder | Generic chemical supplier information |

| Melting Point | 150-154 °C | [1] |

| Optical Rotation | [α]20/D -68° (c = 1 in chloroform) | |

| Purity | ≥97% (by HPLC) | |

| Storage | 2-8°C | [1] |

Experimental Protocols

General Protocol for N-Fmoc Protection of Amines

This protocol describes a general method for the introduction of the Fmoc protecting group to an amino group, which is a key step in the synthesis of the title compound.

Materials:

-

Amine (e.g., a 4-amino-1-Boc-L-proline derivative)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Aqueous sodium bicarbonate solution or an organic base (e.g., triethylamine)

-

Solvent (e.g., dioxane, dichloromethane, or a biphasic system)

Procedure:

-

Dissolve the amine in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a suitable solvent.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-Fmoc protected compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a conformationally constrained, functionalized proline residue into a peptide sequence. The orthogonal Boc and Fmoc protecting groups allow for selective deprotection and chain elongation.

Materials:

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagents: 20% piperidine in DMF (for Fmoc removal), TFA (for Boc and final cleavage)

-

Solvents: DMF, DCM

General SPPS Cycle:

-

Resin Swelling: The resin is swollen in a suitable solvent like DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove piperidine and the deprotection byproducts.

-

Coupling: this compound is pre-activated with a coupling reagent and a base and then added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed to remove excess reagents.

-

These steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc and any side-chain protecting groups are removed using a strong acid like TFA.

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow: Incorporation into a Peptide via SPPS

Caption: Workflow for incorporating the title compound in SPPS.

Applications in Research and Drug Development

This compound is a valuable tool in medicinal chemistry and drug discovery for several reasons:

-

Conformational Constraint: The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone. Introducing this modified proline can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

-

Introduction of Functionality: The 4-amino group serves as a handle for further chemical modification. After deprotection of the Fmoc group, this site can be used to attach various functionalities, such as fluorescent labels, pharmacophores, or linkers for conjugation to other molecules.

-

Peptidomimetics: This building block is used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability.

-

Drug Discovery: By incorporating this modified amino acid into peptide-based drug candidates, researchers can explore the structure-activity relationship (SAR) and optimize the therapeutic properties of the lead compounds. Its use has been noted in the synthesis of inhibitors for enzymes like the hepatitis C virus NS3-serine protease.

References

Synthesis of Fmoc-4-amino-1-Boc-L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the Fmoc-4-amino-1-Boc-L-proline building block, a crucial component in peptide synthesis and drug discovery. The strategic incorporation of orthogonal Boc and Fmoc protecting groups allows for selective deprotection and subsequent functionalization, making it a valuable tool for creating complex peptides and peptidomimetics. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of Fmoc-4-amino-1-Boc-L-proline is typically achieved through a multi-step process commencing with readily available L-proline. The general strategy involves the protection of the proline nitrogen, followed by the introduction and subsequent protection of the 4-amino group. An alternative and commonly employed starting material is the more functionalized 4-hydroxy-L-proline, which allows for a more direct introduction of the 4-amino substituent.

The most common synthetic route, which will be detailed in this guide, starts from L-proline and proceeds through the following key stages:

-

N-Boc Protection: The secondary amine of the proline ring is protected with a tert-butyloxycarbonyl (Boc) group.

-

Hydroxylation (if starting from L-proline): Introduction of a hydroxyl group at the 4-position. For the purpose of this guide, we will consider the more direct route starting from 4-hydroxy-L-proline.

-

Oxidation: The 4-hydroxyl group of N-Boc-4-hydroxy-L-proline is oxidized to a ketone to yield N-Boc-4-oxo-L-proline.

-

Reductive Amination: The ketone is converted to an amine via reductive amination.

-

N-Fmoc Protection: The newly introduced 4-amino group is selectively protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

This orthogonal protection strategy is advantageous as the acid-labile Boc group on the proline nitrogen and the base-labile Fmoc group on the 4-amino substituent can be selectively removed under different conditions, enabling precise control during peptide synthesis.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of Fmoc-4-amino-1-Boc-L-proline starting from 4-hydroxy-L-proline.

Caption: Synthetic workflow for Fmoc-4-amino-1-Boc-L-proline.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxy-L-proline

This procedure outlines the protection of the proline nitrogen with a Boc group.

Materials:

-

4-Hydroxy-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-hydroxy-L-proline in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer with a cold solution of citric acid or dilute HCl to pH 3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of N-Boc-4-oxo-L-proline

This step involves the oxidation of the secondary alcohol to a ketone.

Materials:

-

N-Boc-4-hydroxy-L-proline

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Sodium hypochlorite (NaOCl) solution

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Brine

Procedure:

-

Dissolve N-Boc-4-hydroxy-L-proline in dichloromethane.

-

Add a catalytic amount of TEMPO to the solution.

-

Cool the mixture in an ice bath and slowly add sodium hypochlorite solution while maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction by adding sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-4-oxo-L-proline.

Step 3: Synthesis of N-Boc-4-amino-L-proline

This procedure describes the conversion of the ketone to an amine via reductive amination.

Materials:

-

N-Boc-4-oxo-L-proline

-

Ammonium acetate (NH₄OAc) or other ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol (MeOH)

Procedure:

-

Dissolve N-Boc-4-oxo-L-proline in methanol.

-

Add ammonium acetate in excess to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by adding a small amount of water.

-

Concentrate the mixture under reduced pressure.

-

The crude product can be purified by ion-exchange chromatography or by precipitation to yield N-Boc-4-amino-L-proline.

Step 4: Synthesis of Fmoc-4-amino-1-Boc-L-proline

This final step involves the selective protection of the 4-amino group.

Materials:

-

N-Boc-4-amino-L-proline

-

9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane

-

Water

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-4-amino-L-proline in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu in dioxane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion as monitored by TLC.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer with dilute HCl to pH 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-4-amino-1-Boc-L-proline.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Fmoc-4-amino-1-Boc-L-proline. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Hydroxy-L-proline | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 0 to RT | 12-16 | 85-95 |

| 2 | N-Boc-4-hydroxy-L-proline | TEMPO, NaOCl | DCM | 0-5 | 1-3 | 80-90 |

| 3 | N-Boc-4-oxo-L-proline | NH₄OAc, NaBH₃CN | MeOH | 0 to RT | 12-24 | 60-75 |

| 4 | N-Boc-4-amino-L-proline | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 0 to RT | 4-8 | 70-85 |

Characterization Data

The final product, Fmoc-4-amino-1-Boc-L-proline, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 452.50 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on cis/trans isomer (e.g., trans: ~199 °C[1]) |

| Optical Rotation | Varies depending on cis/trans isomer and solvent |

| Purity (HPLC) | ≥95% |

Conclusion

The synthesis of Fmoc-4-amino-1-Boc-L-proline is a well-established, multi-step process that provides a valuable building block for peptide synthesis and medicinal chemistry. The orthogonal protection scheme allows for the selective manipulation of the amino groups, enabling the construction of complex and novel peptide architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important compound. Careful execution of each step and appropriate characterization of the intermediates and final product are crucial for obtaining high-quality material for subsequent applications.

References

Physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline, a crucial building block in modern peptide synthesis and drug discovery. This document outlines its key properties, analytical methodologies, and its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Characteristics

N-Boc-cis-4-N-Fmoc-amino-L-proline, with the CAS number 174148-03-9, is a derivative of L-proline featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino group.[1][2] This dual protection strategy allows for selective deprotection and subsequent modification, making it a valuable tool in the synthesis of complex peptides and peptidomimetics.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 452.5 g/mol | [1][2] |

| Melting Point | 150-154 °C | |

| Optical Rotation | [α]20/D -68° (c = 1 in chloroform) | |

| Appearance | White to off-white powder or crystalline powder | |

| Purity | ≥97% |

Solubility: Specific quantitative solubility data for N-Boc-cis-4-N-Fmoc-amino-L-proline in various organic solvents is not readily available in published literature. However, for the related compound N-Boc-L-proline, it is soluble in organic solvents such as ethanol (~15 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).[3] It is sparingly soluble in aqueous buffers.[3] It is anticipated that N-Boc-cis-4-N-Fmoc-amino-L-proline exhibits similar solubility characteristics, being soluble in polar aprotic solvents commonly used in peptide synthesis, such as DMF and N-Methyl-2-pyrrolidone (NMP).

pKa: The pKa value for N-Boc-cis-4-N-Fmoc-amino-L-proline has not been specifically reported in the available literature. The carboxylic acid proton is expected to have a pKa value typical for N-protected amino acids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of N-Boc-cis-4-N-Fmoc-amino-L-proline are not publicly available. The following sections provide generalized methodologies that are commonly employed for the synthesis and quality control of similar protected amino acids. These protocols would require optimization for this specific compound.

Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline (General Approach)

The synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline would typically start from cis-4-amino-L-proline. The synthetic strategy involves the sequential and selective protection of the two amino groups. A plausible, though not explicitly documented, synthetic route is outlined below.

Workflow for the Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline

Caption: A generalized workflow for the synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 1: Boc Protection of the α-Amino Group

-

Dissolve cis-4-amino-L-proline in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide or triethylamine, to adjust the pH.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the N-Boc-cis-4-amino-L-proline intermediate.

Step 2: Fmoc Protection of the 4-Amino Group

-

Dissolve the N-Boc-cis-4-amino-L-proline intermediate in an appropriate solvent, such as a mixture of acetone and water.

-

Add a base, for example, sodium bicarbonate.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

After completion, perform an appropriate workup, which may involve acidification and extraction with an organic solvent, to isolate the crude N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 3: Purification

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quality Control and Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of protected amino acids.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data for N-Boc-cis-4-N-Fmoc-amino-L-proline is available in chemical databases.

-

¹H NMR: Provides information on the number and environment of protons. Key expected signals include those for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the aromatic protons of the Fmoc group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-cis-4-N-Fmoc-amino-L-proline is primarily used in SPPS to introduce a cis-4-amino-L-proline residue into a peptide chain. The orthogonal protecting groups allow for selective deprotection and further modification of the 4-amino group on the solid support.

Workflow of Incorporating N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS

Caption: A simplified workflow for the incorporation and modification of N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS.

Protocol for Incorporation in Fmoc-SPPS:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been deprotected to expose a free amino group.

-

Coupling:

-

Dissolve N-Boc-cis-4-N-Fmoc-amino-L-proline (2-5 equivalents) in DMF.

-

Add a coupling reagent such as HBTU (2-5 equivalents) and a base like DIEA (4-10 equivalents).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Selective Fmoc Deprotection: To modify the 4-amino group, treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes. This will remove the Fmoc group, leaving the Boc group intact.

-

Side-Chain Modification: The now free 4-amino group can be coupled to another amino acid, a reporter molecule, or any other desired moiety.

-

Continuation of Peptide Synthesis: After modification, the synthesis can proceed by coupling the next Fmoc-protected amino acid to the N-terminus of the proline residue after Boc deprotection (which would require a switch to Boc-SPPS chemistry) or if the N-terminus was initially protected with a different orthogonal protecting group. More commonly, the Boc group on the proline nitrogen remains until the final cleavage step.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc protecting group is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

Conclusion

N-Boc-cis-4-N-Fmoc-amino-L-proline is a highly valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its orthogonal protection scheme provides synthetic flexibility, enabling the introduction of specific modifications within a peptide sequence. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working in the fields of peptide chemistry and drug development. Further experimental optimization is necessary to apply the generalized protocols to specific research needs.

References

The Strategic Integration of 4-Amino-L-proline Derivatives in Peptidomimetics: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the role and application of 4-amino-L-proline derivatives in the design and synthesis of advanced peptidomimetics. By imparting conformational rigidity and offering a scaffold for diverse chemical modifications, these proline analogues have emerged as powerful tools in the development of therapeutic peptides with enhanced stability, selectivity, and efficacy. This guide details the synthesis, conformational properties, and biological applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction: The Conformational Advantage of 4-Amino-L-proline

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing non-natural amino acids that mimic the structure and function of native peptides while offering improved pharmacological properties.[1]

Among the various strategies to constrain peptide conformation, the incorporation of proline and its derivatives is particularly effective. The unique cyclic structure of the proline ring restricts the backbone dihedral angles (φ), and 4-substitution can further influence the ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[2][3] 4-amino-L-proline, particularly the cis-isomer (cAmp), combines the rigidity of the proline ring with a primary amino group, providing a versatile scaffold for creating both linear and cyclic peptidomimetics with novel architectures and biological activities.[4]

Applications in Drug Discovery

The unique structural features of 4-amino-L-proline derivatives have been exploited to develop potent and selective modulators for various biological targets, most notably G-protein coupled receptors (GPCRs) and integrins.

Opioid Receptor Modulation: Endomorphin-2 Analogues

Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR), playing a key role in analgesia.[4][5] The Pro² residue is critical for its bioactive conformation. Replacing this proline with cis-4-amino-L-proline has enabled the synthesis of both linear and cyclic analogues with altered receptor binding profiles. The additional amino group on the proline ring allows for "side-chain-to-tail" cyclization, creating constrained structures that can provide valuable insights into structure-activity relationships.[4]

Integrin Targeting: Modulators of α₄β₁

Integrins are cell adhesion receptors involved in inflammation, autoimmune diseases, and cancer.[6][7] The α₄β₁ integrin, expressed on leukocytes, is a key therapeutic target.[8] Peptidomimetics containing a 4-aminoproline scaffold have been designed to target α₄β₁, leading to the development of compounds with promising submicromolar agonist activity in cell adhesion assays.[6][7][9] These molecules often incorporate key recognition sequences, such as Leu-Asp-Val (LDV), which is found in the natural ligand fibronectin.[8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 4-amino-L-proline-containing peptidomimetics.

Table 1: Opioid Receptor Binding Affinities of Endomorphin-2 Analogues [4]

| Compound | Structure | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | 0.34 | 1600 | >10000 |

| 9 | Tyr-c[(cis-4-NH)-Pro-Phe-Phe] | 660 | >10000 | >10000 |

| 13 | Tyr-(cis-4-NH₂)-Pro-Phe-Phe-OH | 2000 | >10000 | >10000 |

| 15 | Tyr-(cis-4-NH₂)-Pro-Phe-Phe-NH₂ | 310 | >10000 | >10000 |

Table 2: Activity of α₄β₁ Integrin Modulators [10]

| Compound | Structure | α₄β₁ Adhesion to Fibronectin (EC₅₀/IC₅₀, nM) | Activity |

| BIO1211 (Reference) | Not provided | IC₅₀ = 5.5 | Antagonist |

| 3a | c[Amp(MPUPA)Val-Asp-Leu] derivative | EC₅₀ = 31.8 x 10⁻⁹ M (on α₄β₇) | Dual α₄β₁/α₄β₇ Agonist |

| 3b | c[Amp(MPUPA)Val-Asp-Leu] derivative | EC₅₀ = 32.1 x 10⁻⁹ M (on α₄β₇) | Dual α₄β₁/α₄β₇ Agonist |

Note: Specific EC₅₀ values for α₄β₁ were not explicitly provided in the cited text for compounds 3a and 3b, but they are characterized as potent agonists.

Experimental Protocols

Synthesis of 4-Amino-L-proline Containing Peptidomimetics

The synthesis of these complex molecules is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, followed by solution-phase cyclization where applicable.

Protocol 4.1.1: General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a resin support.[11][12][13]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice for 5-15 minutes each to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (including Fmoc-cis-4-(Boc-amino)-L-proline) (1.5-3 equivalents) with a coupling reagent such as HBTU/HOBt (1.5-3 eq.) or HATU/HOAt (3.8 eq.) in the presence of a base like N,N-diisopropylethylamine (DIEA) (2-7.5 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After synthesis of the full peptide sequence, wash the resin with DCM and dry under vacuum.

-

Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4.1.2: In-Solution Cyclization [14]

-

Precursor Synthesis: Synthesize the linear peptide precursor with orthogonal protecting groups on the side chains that will form the cyclic bond (e.g., an amine and a carboxylic acid).

-

Deprotection: Selectively deprotect the two functional groups that will form the amide bond.

-

Cyclization:

-

Dissolve the deprotected linear peptide in a large volume of DMF (to maintain high dilution, typically 10⁻³ M, and minimize intermolecular reactions).

-

Add a coupling reagent such as PyBOP in the presence of a base (e.g., DIEA).

-

Stir the reaction at room temperature for 24 hours.

-

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the cyclic peptide using RP-HPLC.

Biological Assays

Protocol 4.2.1: Opioid Receptor Radioligand Binding Assay [14][15]

-

Membrane Preparation: Prepare crude membranes from cells (e.g., CHO or HEK293T) stably expressing the human µ, δ, or κ opioid receptor.

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the competitor test compound (e.g., the 4-amino-L-proline peptidomimetic).

-

Incubate for 60-120 minutes at room temperature in an appropriate assay buffer.

-

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 4.2.2: Integrin-Mediated Cell Adhesion Assay [10][16]

-

Plate Coating: Coat the wells of a 96-well microplate with an α₄β₁ ligand (e.g., fibronectin or VCAM-1) or specific anti-integrin antibodies overnight at 4°C or for 1-2 hours at 37°C.

-

Blocking: Wash the wells and block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Use a cell line expressing α₄β₁ integrin (e.g., Jurkat cells). Label the cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based readout.

-

Adhesion:

-

Add the cells to the coated wells in the presence of varying concentrations of the test peptidomimetic.

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification:

-

For agonist activity (EC₅₀), quantify the number of adherent cells. This can be done by measuring fluorescence with a plate reader or by fixing, staining (e.g., with crystal violet), and measuring absorbance.

-

For antagonist activity (IC₅₀), a stimulating agent is added, and the ability of the test compound to inhibit adhesion is measured.

-

-

Data Analysis: Plot the cell adhesion versus compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these peptidomimetics. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Conclusion

4-amino-L-proline derivatives represent a powerful and versatile class of building blocks for the construction of sophisticated peptidomimetics. Their ability to impose conformational constraints and serve as a scaffold for cyclization and other modifications allows for the fine-tuning of peptide properties to achieve enhanced stability, affinity, and selectivity. The successful application of these derivatives in developing potent modulators of opioid receptors and integrins underscores their significant potential in modern drug discovery. The synthetic and analytical protocols detailed in this guide provide a framework for the rational design and evaluation of novel 4-amino-L-proline-based therapeutics.

References

- 1. Activation pathways of alpha4beta1 integrin leading to distinct T-cell cytoskeleton reorganization, Rac1 regulation and Pyk2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 5. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of Peptides Containing 4-Amino-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids into peptides is a powerful strategy in drug discovery and peptide engineering. 4-amino-proline (4-Amp), a substituted proline analog, offers unique structural and functional properties, including pH-responsiveness, that can be exploited to modulate peptide conformation and activity.[1] A thorough understanding of the conformational landscape of 4-Amp-containing peptides is crucial for their rational design and application. This technical guide provides an in-depth overview of the core principles and methodologies for the conformational analysis of these peptides, targeting researchers, scientists, and drug development professionals. We will delve into the key experimental and computational techniques, present quantitative data in a structured format, and provide detailed experimental protocols.

Introduction to 4-Amino-proline and its Conformational Significance

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[2] The pyrrolidine ring of proline restricts the main-chain dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[2][3] Substitution at the C4 position of the proline ring, as in 4-amino-proline, introduces additional steric and stereoelectronic effects that further modulate these conformational equilibria.[4]

The key conformational features of 4-amino-proline that are central to its analysis are:

-

Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (puckering towards the same side as the carbonyl group) and Cγ-exo (puckering towards the opposite side).[3][5] The stereochemistry of the 4-amino group (4R or 4S) and its protonation state can significantly influence the preferred ring pucker.[2]

-

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation.[3] The energy barrier for this isomerization is relatively low compared to other peptide bonds, making the cis conformation significantly populated.[6] The conformational preferences of the 4-Amp residue can bias this equilibrium.

-

pH-Responsiveness: The amino group at the C4 position has a pKa value close to physiological pH (around 7.5-7.8).[1] Protonation of this group can alter the stereoelectronic properties of the residue, thereby influencing the local peptide conformation in a pH-dependent manner.[1]

Experimental Techniques for Conformational Analysis

A multi-faceted approach combining several experimental techniques is often necessary for a comprehensive conformational analysis of 4-Amp-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of peptides.[7] For 4-Amp peptides, NMR can provide detailed information on ring pucker, cis-trans isomerization, and backbone dihedral angles.

The following tables summarize key NMR parameters used in the conformational analysis of proline-containing peptides.

| Parameter | Structural Information | Typical Values / Observations | Citation |

| 13C Chemical Shifts (Cβ, Cγ) | Cis/trans isomerism of the X-Pro bond | The chemical shift difference (Δδβγ) is diagnostic. In the trans isomer, Δδβγ is smaller than in the cis isomer. | [2][8][9] |

| 3JHαHβ Coupling Constants | Pyrrolidine ring pucker | The magnitude of the coupling constants is related to the Hα-Cα-Cβ-Hβ dihedral angles, which are dependent on the ring pucker. | [10][11] |

| Ktrans/cis | Population of trans and cis isomers | Determined by integrating the corresponding NMR signals. For Ac-(4S)-nitrobenzoyl-Hyp-OMe, Ktrans/cis is reported to be 2.0. | [3][5] |

| NOE (Nuclear Overhauser Effect) | Inter-proton distances | Provides distance restraints for structure calculation. Sequential and medium-range NOEs help define the peptide backbone conformation. | [12] |

Table 1: Key NMR parameters for the conformational analysis of proline-containing peptides.

| Isomer | 13C Chemical Shift Range (ppm) for Proline Cγ |

| trans X-Pro | ~25-26 |

| cis X-Pro | ~23-24 |

| trans X-Hyp | ~70-71 |

| cis X-Hyp | ~69-70 |

Table 2: Typical 13C chemical shift ranges for the Cγ of proline and hydroxyproline, indicating the conformation of the preceding peptide bond. Data is indicative and can vary based on the specific peptide and solvent conditions. (Adapted from[2][8])

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture) to a concentration of 1-5 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

Adjust the pH of the solution with dilute DCl or NaOD if pH-dependent studies are required.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: To get an overview of the sample and to quantify the cis/trans isomer ratio by integrating well-resolved proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for NOESY.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is particularly useful for resolving overlapping proton signals and for analyzing the Cβ and Cγ chemical shifts of proline.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure 3JHαHβ coupling constants for the analysis of ring pucker.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific atoms in the peptide sequence.

-

Calculate the cis/trans isomer ratio from the integrals of well-resolved signals in the 1D ¹H or 2D spectra.

-

Extract 3J coupling constants from high-resolution 1D or 2D spectra.

-

Use the measured NOE intensities, coupling constants, and chemical shifts as restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[13] A crystal structure of a 4-Amp-containing peptide can unambiguously determine the ring pucker, the cis/trans conformation of the peptide bond, and the overall molecular conformation.

-

Peptide Purity and Solubility: The peptide must be of high purity (>95%) and soluble at high concentrations.[14]

-

Crystallization Screening:

-

Use commercially available crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives).[14]

-

The hanging drop or sitting drop vapor diffusion method is commonly used.[15] A small drop of the peptide solution is mixed with the crystallization solution and allowed to equilibrate with a larger reservoir of the crystallization solution.

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the concentrations of the components to obtain larger, single crystals.

-

Crystals are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[14]

-

-

Data Collection and Structure Determination:

-

The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[16]

-

The diffraction pattern is recorded on a detector.

-

The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).

-

An electron density map is calculated, and a molecular model is built into the map and refined.[16]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The shape of the CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, random coil).[19]

-

Sample Preparation:

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).[19]

-

The instrument should be purged with nitrogen gas.[18]

-

Record the CD spectrum of the blank solution first, followed by the peptide sample, typically from 260 nm to 190 nm.

-

Multiple scans are usually averaged to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).[21]

-

The resulting spectrum can be visually inspected for characteristic features of different secondary structures or analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element.

-

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the dynamic behavior of molecules over time.[22] For 4-Amp-containing peptides, MD simulations can provide insights into the conformational landscape, the relative stability of different conformers, and the transitions between them.[23][24]

-

System Setup:

-

Start with an initial 3D structure of the peptide, which can be built using peptide building software or derived from experimental data.

-

Parameterize the non-standard 4-amino-proline residue for the chosen force field (e.g., AMBER, CHARMM, GROMOS). This involves defining atom types, charges, bond lengths, angles, and dihedral parameters.[25][26]

-

Place the peptide in a simulation box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of interest.

-

Enhanced sampling methods, such as replica exchange MD or metadynamics, may be necessary to overcome large energy barriers, such as that for cis-trans isomerization.[27]

-

-

Analysis:

-

Analyze the trajectory to study various properties, including:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Dihedral angle distributions (φ, ψ, and ring dihedrals) to characterize conformational preferences.

-

Hydrogen bonding patterns.

-

Clustering analysis to identify representative conformations.

-

-

Visualizing Conformational Equilibria and Workflows

Graphviz diagrams can be used to illustrate the key conformational equilibria and the experimental workflow for the analysis of 4-Amp containing peptides.

Caption: Conformational equilibria in 4-amino-proline containing peptides.

Caption: General experimental workflow for conformational analysis.

Caption: pH-responsive conformational switching of 4-Amp peptides.

Applications in Drug Development

The ability to control peptide conformation through the incorporation of 4-amino-proline has significant implications for drug development.

-

Stabilizing Bioactive Conformations: 4-Amp can be used to lock a peptide into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Improving Pharmacokinetic Properties: By rigidifying the peptide backbone, 4-Amp can enhance resistance to proteolytic degradation, leading to a longer in vivo half-life.

-

Developing pH-Responsive Therapeutics: The pH-sensitive nature of 4-Amp can be exploited to design peptides that are activated or change their binding properties in specific microenvironments, such as tumor tissues or endosomes, which often have a lower pH.[1]

Conclusion

The conformational analysis of peptides containing 4-amino-proline is a critical step in harnessing their full potential in peptide engineering and drug discovery. A combination of high-resolution experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational methods like molecular dynamics simulations, provides a comprehensive picture of the structural landscape of these modified peptides. The insights gained from such analyses enable the rational design of peptides with tailored conformational properties, leading to improved stability, affinity, and novel functionalities such as pH-responsiveness. This guide provides a foundational framework of the methodologies and data interpretation required for researchers to effectively explore and utilize 4-amino-proline in their work.

References

- 1. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mr.copernicus.org [mr.copernicus.org]

- 8. pnas.org [pnas.org]

- 9. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rubingroup.org [rubingroup.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]

- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 22. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 23. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 25. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 26. researchgate.net [researchgate.net]

- 27. par.nsf.gov [par.nsf.gov]

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target-specific peptides. Among the arsenal of chemical moieties available, the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups have emerged as the two dominant strategies for the temporary protection of the α-amino group of amino acids. This technical guide provides an in-depth exploration of these two core methodologies in solid-phase peptide synthesis (SPPS), offering a comparative analysis, detailed experimental protocols, and a discussion of the critical considerations for their application in research and drug development.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes, which dictate the chemical environment for the iterative removal of the Nα-protecting group and the final cleavage of the peptide from the solid support.

The Fmoc Strategy: This approach, developed in the late 1970s, utilizes the base-labile Fmoc group.[1] The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains (e.g., tert-butyl, tBu).[2] This orthogonality is a key advantage, as the repetitive deprotection of the Nα-Fmoc group with a mild base, typically piperidine, does not affect the side-chain protecting groups or the acid-sensitive linker anchoring the peptide to the resin.[3][4] The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1]

The Boc Strategy: As the pioneering method for SPPS, the Boc strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[] Consequently, the side-chain protecting groups must be stable to the acidic conditions used for Boc removal (e.g., benzyl-based groups).[6] The iterative deprotection of the Boc group is carried out with a moderately strong acid, such as TFA.[] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

Chemical Structures and Mechanisms

The distinct chemical natures of the Fmoc and Boc groups underpin their different deprotection mechanisms.

Fmoc Protection and Deprotection: The Fmoc group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2] Its removal is a β-elimination reaction initiated by a base, such as piperidine.[] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene, which is subsequently scavenged by the base.[4][9]

Boc Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.[10] Its acid-catalyzed removal involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12] This cation can potentially lead to side reactions if not properly scavenged.[13]

Comparative Analysis: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is often dictated by the specific requirements of the peptide being synthesized, including its sequence, length, and any post-translational modifications.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF)[3] | Moderately acidic (e.g., TFA in DCM)[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Stable to repeated TFA treatment (e.g., Bzl)[6] |

| Final Cleavage Reagent | Strong acid (e.g., TFA)[14] | Very strong acid (e.g., HF, TFMSA)[7] |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive residues and modifications, readily automated, often yields higher purity crude products.[][14] | Can be advantageous for hydrophobic sequences prone to aggregation, potentially more cost-effective for some reagents.[7][14] |

| Disadvantages | Can be more expensive, base-labile side chains require special handling, potential for diketopiperazine formation at the dipeptide stage.[][15] | Harsher, repetitive acid treatment can lead to side reactions, requires specialized and hazardous equipment for HF cleavage.[3][14] |

| Typical Coupling Yield | >99%[] | Generally high, but can be lower for difficult sequences. |

Experimental Protocols

The following are generalized protocols for key steps in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation:

-

Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with occasional agitation.[2]

2. Nα-Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add an activating base (e.g., DIPEA, 6-10 equivalents).

-

Add the activated amino acid solution to the resin and mix for 1-2 hours.

-

Wash the resin thoroughly with DMF (3-5 times).[2]

4. Final Cleavage and Peptide Precipitation:

-

After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and stir at room temperature for 2-4 hours.[14]

-

Filter the cleavage mixture to separate the resin.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[2]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]

Boc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation:

-

Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM.

2. Nα-Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM.

3. Neutralization:

-

Neutralize the protonated N-terminus by washing with a 5-10% solution of DIPEA in DCM until the wash is neutral.

-

Wash the resin with DCM.

4. Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-protected amino acid and a coupling reagent (e.g., DCC/HOBt) in DCM or DMF.

-

Add the activated amino acid solution to the resin and mix for 1-2 hours.

-

Wash the resin with DCM and DMF.

5. Final Cleavage (HF Cleavage):

-

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Dry the peptide-resin thoroughly.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole).

-

Cool the apparatus to 0°C.

-

Slowly distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Wash the resin with diethyl ether to remove the cleaved peptide and scavengers.

-

Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).

-

Lyophilize the peptide solution.

Visualizing the Workflows and Mechanisms

To better illustrate the processes and chemical transformations involved in Fmoc and Boc peptide synthesis, the following diagrams are provided.

Caption: A generalized workflow for one cycle of Fmoc solid-phase peptide synthesis.

Caption: A generalized workflow for one cycle of Boc solid-phase peptide synthesis.

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Caption: The acid-catalyzed fragmentation mechanism of Boc deprotection.

Conclusion: Selecting the Optimal Strategy

The Fmoc and Boc strategies both represent powerful and well-established methodologies for solid-phase peptide synthesis. The Fmoc/tBu approach has largely become the method of choice for routine peptide synthesis due to its milder deprotection steps, which are compatible with a wider range of sensitive amino acids and post-translational modifications, and its amenability to automation.[14] However, the Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection can help to disrupt interchain hydrogen bonding.[7][14]

Ultimately, the decision between Fmoc and Boc chemistry depends on a careful evaluation of the target peptide's properties, the available laboratory resources, and the specific goals of the research or drug development program. A thorough understanding of the underlying chemical principles, potential side reactions, and experimental nuances of each strategy is critical for the successful synthesis of high-quality peptides.

References

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

The Expanding Role of Non-Canonical Amino Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids that form the basis of natural proteins offer a finite chemical landscape for the development of peptide-based therapeutics. Non-canonical amino acids (ncAAs), which are not one of the 20 proteinogenic amino acids, are emerging as a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs facilitate the rational design of peptidomimetics with enhanced drug-like properties. This in-depth technical guide provides a comprehensive overview of the core concepts, methodologies for incorporation, and the significant impact of these synthetic building blocks on modern drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to Non-Canonical Amino Acids in Drug Discovery

Non-canonical amino acids represent a significant expansion of the chemical toolbox available to medicinal chemists and protein engineers. These amino acids can be either naturally occurring (but not part of the standard genetic code) or entirely synthetic. Their incorporation into peptides and proteins can confer a range of advantageous properties, including:

-

Enhanced Proteolytic Stability: Modified backbones or bulky side chains can hinder the action of proteases, increasing the in vivo half-life of peptide drugs.

-

Improved Pharmacokinetic Profiles: ncAAs can be used to fine-tune lipophilicity and hydrophilicity, improving absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Potency and Selectivity: The unique functionalities of ncAAs can lead to novel interactions with biological targets, enhancing binding affinity and selectivity.[1]

-

Conformational Constraint: The introduction of cyclic or sterically hindered ncAAs can lock a peptide into a bioactive conformation, reducing the entropic penalty of binding.

-

Novel Functionalities: ncAAs can introduce bioorthogonal handles for site-specific conjugation of payloads like toxins or imaging agents, as seen in the development of antibody-drug conjugates (ADCs).

FDA-Approved Drugs Incorporating Non-Canonical Amino Acids

The therapeutic potential of ncAAs is underscored by their presence in a growing number of FDA-approved drugs. These examples highlight the diverse applications and significant clinical impact of moving beyond the canonical 20 amino acids.

| Drug Name | Non-Canonical Amino Acid (or derivative) | Therapeutic Area | Mechanism of Action |

| Lanreotide | 3-(2-naphthyl)-D-alanine | Acromegaly, Neuroendocrine Tumors | Somatostatin analog, agonist at somatostatin receptors SSTR2 and SSTR5.[2][3] |

| Pasireotide | Phenylglycine derivative, D-Tryptophan | Cushing's Disease, Acromegaly | Multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[4][5][6] |

| Romidepsin | Depsipeptide (contains an ester bond in the backbone) | Cutaneous T-Cell Lymphoma | Histone deacetylase (HDAC) inhibitor.[7][8] |

| Enfuvirtide | Contains D-amino acids | HIV Infection | HIV fusion inhibitor, binds to the gp41 subunit of the viral envelope glycoprotein.[9][10][11] |

| Carfilzomib | Morpholino-leucine, Phenylalanine-keto-epoxide | Multiple Myeloma | Irreversible proteasome inhibitor, targeting the chymotrypsin-like activity of the 20S proteasome.[12] |

| Icotinib | Contains a quinazoline core | Non-Small Cell Lung Cancer | Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[13][14] |

Quantitative Data on Drugs with Non-Canonical Amino Acids

The incorporation of ncAAs demonstrably improves the pharmacological properties of therapeutic peptides. The following tables provide quantitative data for some of the aforementioned FDA-approved drugs.

Receptor Binding Affinities of Somatostatin Analogs

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Lanreotide | >1000 | 2.5 | >1000 | >1000 | 16 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

Data compiled from multiple sources. IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand.

In Vitro Efficacy of Selected Drugs

| Drug | Target | Assay | IC50 |

| Carfilzomib | 20S Proteasome (Chymotrypsin-like activity) | Cell-based Proteasome-Glo™ Assay | 21.8 ± 7.4 nM |

| Romidepsin | HDAC1 | Enzyme Inhibition Assay | 36 nM |

| Romidepsin | HDAC2 | Enzyme Inhibition Assay | 47 nM |

| Enfuvirtide | HIV-1 | Cell-based viral replication assay | 0.15 ± 0.028 µg/ml |

| Icotinib | EGFR | Kinase Inhibition Assay | 5 nM |

IC50 values can vary depending on the specific cell line and experimental conditions.

Signaling Pathways and Mechanisms of Action

The unique structures of ncAAs enable drugs to interact with their targets in novel ways, often leading to distinct downstream signaling events.

Lanreotide and Pasireotide Signaling

Lanreotide and pasireotide are somatostatin analogs that bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Their binding initiates a cascade of intracellular events.

Upon binding to SSTR2 and SSTR5, lanreotide and pasireotide activate inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP inhibits hormone secretion.[2] Additionally, these receptors can modulate ion channels, further inhibiting hormone release, and can also inhibit cell proliferation through pathways involving phosphotyrosine phosphatases.[2]

Enfuvirtide Mechanism of Action

Enfuvirtide is an HIV fusion inhibitor that mimics a component of the viral fusion machinery. It prevents the virus from entering host cells.

Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the HIV envelope glycoprotein.[11] This binding prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the virus from entering the host cell.[9][10][11]

Carfilzomib and Proteasome Inhibition

Carfilzomib is an irreversible inhibitor of the proteasome, a cellular machine responsible for degrading unwanted or misfolded proteins. Its inhibition leads to the accumulation of these proteins, triggering apoptosis in cancer cells.

Carfilzomib covalently and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, with high selectivity for the chymotrypsin-like activity.[12] This leads to an accumulation of polyubiquitinated proteins, which in turn causes cell cycle arrest, the unfolded protein response, and ultimately apoptosis.[9]

Experimental Protocols for ncAA Incorporation

The incorporation of ncAAs into peptides can be achieved through various methods, each with its own advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for the chemical synthesis of peptides containing ncAAs. The following is a general protocol for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids (canonical and non-canonical)

-

SPPS resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-6 for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

References

- 1. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lanreotide - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 6. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]